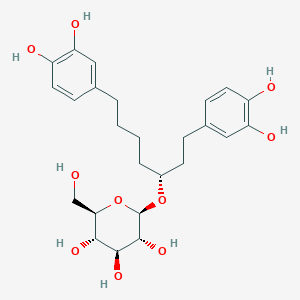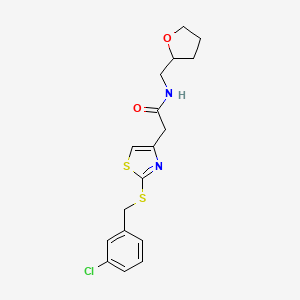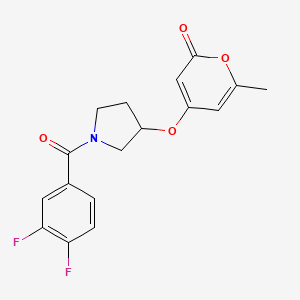![molecular formula C11H12N4OS B2363575 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate CAS No. 1029989-20-5](/img/structure/B2363575.png)
2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate, also known as DMAPS, is a synthetic organic compound. It has a molecular weight of 248.3. The IUPAC name for this compound is 2-((dimethylamino){[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methylene)malononitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9F3N4S/c1-19(2)11(8(5-16)6-17)20-10-4-3-9(7-18-10)12(13,14)15/h3-4,7H,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Aplicaciones Científicas De Investigación
Structural Properties and Mechanisms
Rotational Barriers and X-Ray Crystal Structures
Studies on related compounds, such as 2-[N,N-dimethylamino(phenyl)methylene]propanedinitrile, have revealed insights into the rotational barriers around certain bonds and their X-ray crystal structures, which are pivotal for understanding their physical and chemical properties (Karlsen et al., 2002).
Reaction Dynamics
Investigations into the reactions of similar pyridine derivatives under various conditions have provided a deeper understanding of their reaction mechanisms. For example, the study of the reaction kinetics between 4-(dimethylamino)pyridine and dichloromethane offers valuable insights (Rudine et al., 2010).
Luminescent Properties and Coordination Polymers
Thiocyanate-Bridging Mercury(II) Coordination Polymers
Research on thiocyanate-bridging mercury(II) coordination polymers using ligands structurally similar to 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate has shed light on their luminescent properties and potential applications in materials science (Jin et al., 2013).
Enhanced Luminescence in Supramolecular Complexes
The study of multidentate ligands containing a delocalized π-electron system, which are structurally related, has led to the discovery of enhanced luminescent properties in certain supramolecular complexes (Jin et al., 2013).
Catalytic Applications and Reactions
Catalysis in Acylation Reactions
Research on 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, highlights its role as a recyclable catalyst in acylation reactions, providing a foundation for understanding similar catalytic processes (Liu et al., 2014).
Synthesis of Substituted Pyridines
Studies on the synthesis of functionalized pyridines through substitution reactions using bisnucleophiles have implications for the synthesis and applications of this compound (Schmidt et al., 2006).
Photophysical and Nonlinear Optical Properties
- Photophysical and Structural Aspects: Investigations into the photophysical and structural aspects of analogs of 2-[(Dimethylamino)methylidene]propanedinitrile, like Foron blue SR, provide insights into their nonlinear optical properties, which are essential for applications in optoelectronics and photonics (Bhagwat & Sekar, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or skin contact .
Propiedades
IUPAC Name |
2-[dimethylamino(pyridin-2-ylsulfanyl)methylidene]propanedinitrile;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S.H2O/c1-15(2)11(9(7-12)8-13)16-10-5-3-4-6-14-10;/h3-6H,1-2H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJYIGUMPNLGTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)SC1=CC=CC=N1.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2363492.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)


![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide](/img/no-structure.png)
![Cyclohexyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2363504.png)



![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2363508.png)


![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)
